
2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbamic acid ester group, a chlorophenyl group, and a fluorosulfonyl group, which contribute to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloroaniline with phosgene to form N-(3-chlorophenyl)carbamoyl chloride. This intermediate is then reacted with 2-fluoro-4-(fluorosulfonyl)phenol under basic conditions to yield the final ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl and fluorosulfonyl groups makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields N-(3-chlorophenyl)carbamic acid and 2-fluoro-4-(fluorosulfonyl)phenol .
科学的研究の応用
N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-(3-Chlorophenyl)Carbamic Acid Phenyl Ester
- N-(3-Chlorophenyl)Carbamic Acid 4-Fluorophenyl Ester
- N-(3-Chlorophenyl)Carbamic Acid 2-Fluorophenyl Ester
Uniqueness
This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .
特性
CAS番号 |
23379-26-2 |
|---|---|
分子式 |
C13H8ClF2NO4S |
分子量 |
347.72 g/mol |
IUPAC名 |
(2-fluoro-4-fluorosulfonylphenyl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H8ClF2NO4S/c14-8-2-1-3-9(6-8)17-13(18)21-12-5-4-10(7-11(12)15)22(16,19)20/h1-7H,(H,17,18) |
InChIキー |
BQALWMOTOVRDLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=C(C=C(C=C2)S(=O)(=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
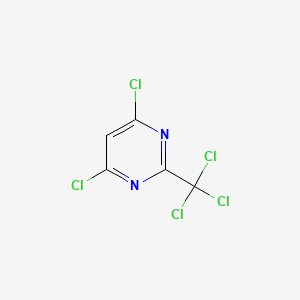
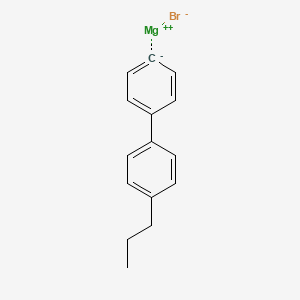
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)
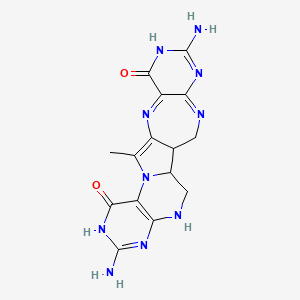

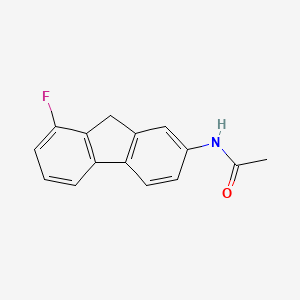
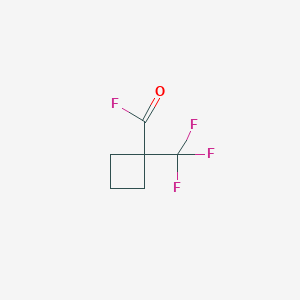

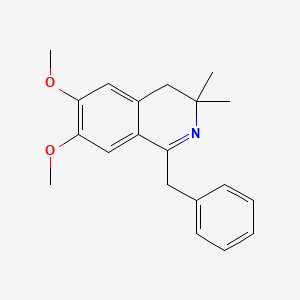

![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)


